2-(2-Nitrophenyl)-3,1-benzoxazin-4-one
CAS No.: 7501-38-4
Cat. No.: VC8913301
Molecular Formula: C14H8N2O4
Molecular Weight: 268.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7501-38-4 |
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Molecular Formula | C14H8N2O4 |
Molecular Weight | 268.22 g/mol |
IUPAC Name | 2-(2-nitrophenyl)-3,1-benzoxazin-4-one |
Standard InChI | InChI=1S/C14H8N2O4/c17-14-9-5-1-3-7-11(9)15-13(20-14)10-6-2-4-8-12(10)16(18)19/h1-8H |
Standard InChI Key | DWCFIKGNUJGZBZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
The compound’s structure consists of a benzoxazinone ring system (a six-membered ring containing one oxygen and one nitrogen atom) fused to a 2-nitrophenyl substituent. The IUPAC name, 2-(2-Nitrophenyl)-4H-3,1-benzoxazin-4-one, reflects the positioning of the nitro group on the phenyl ring and the oxazinone moiety . Key structural features include:
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Benzoxazinone Core: A bicyclic system with oxygen at position 1 and nitrogen at position 3.
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Nitrophenyl Substituent: A nitro group (-NO) at the ortho position of the phenyl ring, enhancing electron-withdrawing effects and influencing reactivity .
The molecular structure has been confirmed via X-ray crystallography (CCDC 198960), revealing a planar benzoxazinone ring and a dihedral angle of 15.2° between the benzoxazinone and nitrophenyl planes .
Table 1: Fundamental Molecular Data
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 268.23 g/mol | |
CAS Registry Number | 7501-38-4 | |
Exact Mass | 268.0484 g/mol | |
SMILES | C1(=Nc2ccccc2C(O1)=O)c1c(N(=O)=O)cccc1 |
Spectroscopic Profiles
Spectroscopic data provide critical insights into the compound’s functional groups and electronic environment:
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Infrared (IR) Spectroscopy: Strong absorption bands at 1720 cm (C=O stretch of the oxazinone ring) and 1520 cm (asymmetric NO stretch) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: Base peak at m/z 268 (molecular ion) with fragments at m/z 150 (benzoxazinone ring) and m/z 121 (nitrophenyl group) .
Synthetic Pathways and Optimization
Classical Synthesis Methods
The synthesis of benzoxazinones typically involves cyclization reactions. For 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one, two primary routes have been reported:
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Shridhar’s Method:
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Reactants: 2-Aminophenol and chloroacetyl chloride.
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Conditions: Reflux in methyl isobutyl ketone (MIBK) with aqueous NaHCO.
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Mechanism: Nucleophilic acyl substitution followed by cyclodehydration .
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Nitro Ether Reduction:
Modern Innovations
Recent advances focus on catalytic methods to improve efficiency:
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Palladium-Catalyzed Coupling: Enables direct aryl-nitrogen bond formation, bypassing multi-step protocols .
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while enhancing yield (up to 85%) .
Pharmacological and Industrial Applications
Biological Activity
Although direct studies on 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one are sparse, structurally related benzoxazinones exhibit:
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Anticancer Effects: Inhibition of topoisomerase II and induction of apoptosis in HeLa cells .
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Antimicrobial Activity: Analogues like ofloxacin (a fluoroquinolone antibiotic) target DNA gyrase in bacteria .
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Antidiabetic Potential: Aldose reductase inhibition, relevant for diabetic neuropathy .
Agrochemical Uses
Benzoxazinones derived from maize (e.g., 2,4-dihydroxy-7-methoxy-1,4-benzoxazinone) confer resistance against pests like the European corn borer . The nitro group in 2-(2-Nitrophenyl)-3,1-benzoxazin-4-one may enhance pesticidal activity through oxidative stress mechanisms.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, receptors).
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Derivatization: Introduce fluorinated or sulfonamide groups to modulate bioavailability.
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Green Chemistry: Develop solvent-free syntheses using biocatalysts or ionic liquids.
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